Ethyl 2,4,6-trimethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4,6-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-5-17-12(13)11-9(15-3)6-8(14-2)7-10(11)16-4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMZPDGHRFORBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Aromatic Esters in Synthetic Chemistry
Aromatic esters are a class of organic compounds that are integral to numerous pathways in organic synthesis and have significant industrial applications. numberanalytics.com Characterized by an ester functional group attached to an aromatic ring, these compounds serve as crucial intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com Their versatility is a key reason for their widespread use, as they can undergo a variety of chemical reactions such as hydrolysis, reduction, and electrophilic substitution. numberanalytics.com
The reactivity of aromatic esters makes them valuable building blocks for creating more complex molecules. numberanalytics.com For instance, the hydrolysis of aromatic esters is a fundamental reaction used to produce carboxylic acids and alcohols, which are themselves important starting materials in many synthetic processes. numberanalytics.com In the pharmaceutical industry, this reaction is often a key step in the synthesis of various drugs. numberanalytics.com Furthermore, aromatic esters are utilized in material science and polymer chemistry for the creation of high-performance polymers with unique characteristics. numberanalytics.com
Despite their utility, the use of aromatic esters as aryl electrophiles in cross-coupling reactions has historically been challenging due to the inertness of the C(acyl)–O bond. nih.gov However, recent advancements have led to the development of new catalytic methods that enable a wider range of transformations, further expanding the synthetic utility of this class of compounds. nih.gov These new methods include "ester dance reactions," which allow for the migration of the ester group around the aromatic ring, providing access to novel isomers. chemeurope.com
Historical Development and Initial Research Context of Trimethoxybenzoate Derivatives
The investigation of trimethoxybenzoate derivatives has been a subject of interest in organic chemistry for many years, driven by their presence in naturally occurring compounds and their potential as synthetic intermediates. Early research often focused on the synthesis and reactivity of various isomers, laying the groundwork for more complex applications.
One of the well-studied parent compounds is 3,4,5-trimethoxybenzoic acid, also known as gallic acid trimethyl ether. hmdb.ca Derivatives of this compound have been explored for their potential biological activities. cdnsciencepub.comum.esnih.gov For example, basic esters of 3,4,5-trimethoxybenzoic acid were synthesized and investigated for their pharmacological properties. cdnsciencepub.com The synthesis of these esters was often achieved through the reaction of 3,4,5-trimethoxybenzoyl chloride with the appropriate aminoalcohol or by using esters of halogenated alcohols as alkylating agents. cdnsciencepub.com
Research into other isomers, such as those derived from 2,4,6-trimethoxybenzoic acid, has also been documented. lookchem.com Early work included the development of improved methods for the preparation of methyl 2,4,6-trimethoxybenzoate. rsc.org However, these early studies also highlighted some of the synthetic challenges, such as the steric hindrance caused by the ortho-substituted methoxy (B1213986) groups, which could impede certain condensation reactions. rsc.org Over time, the understanding of the reactivity of these compounds has grown, leading to their use in more sophisticated synthetic strategies. For instance, this compound has been used as a precursor in the synthesis of complex cationic dyes. rsc.org
Current Research Frontiers and Rationale for Investigating Ethyl 2,4,6 Trimethoxybenzoate
Strategic Approaches to ortho-Substituted Benzoate (B1203000) Ester Synthesis
The construction of benzoate esters with multiple substituents, particularly in the ortho positions, requires specialized synthetic routes to overcome steric hindrance and achieve high yields.
A fundamental approach to synthesizing the carboxylic acid precursor of this compound involves the carbonation of an appropriate aryllithium reagent. This method is a powerful tool for forming carbon-carbon bonds. The general process begins with the metalation of an aromatic ring, such as a benzene derivative with multiple alkoxyl groups, to form an aryllithium species. electronicsandbooks.com This highly reactive intermediate can then be treated with carbon dioxide (in the form of dry ice or CO2 gas) in a carbonation step to yield the corresponding carboxylic acid after an acidic workup. gla.ac.ukdiva-portal.org
In the context of 2,4,6-trimethoxybenzoic acid, the synthesis would start from 1,3,5-trimethoxybenzene. This precursor is reacted with a strong organolithium base, like n-butyllithium, to generate 2,4,6-trimethoxyphenyllithium. Subsequent reaction with carbon dioxide introduces the carboxyl group at the lithiated position, forming the desired 2,4,6-trimethoxybenzoic acid. While aryllithium reagents are common, related organometallic compounds like Grignard reagents are also effective and may even be superior in certain cases where aryllithiums give poor yields. researchgate.net
The direct esterification of 2,4,6-trimethoxybenzoic acid with ethanol (B145695) presents a significant challenge due to steric hindrance. The two methoxy groups at the ortho positions (positions 2 and 6) physically block the carboxylic acid group, impeding the approach of the ethanol molecule for the esterification reaction. cdnsciencepub.com This steric effect is a known phenomenon in ortho-substituted benzoic acids and can dramatically decrease the reaction rate compared to their meta- and para-substituted isomers. cdnsciencepub.comresearchgate.net Acids such as 2,4,6-trimethylbenzoic acid are noted to be quite difficult to esterify for similar reasons. doubtnut.comdoubtnut.com
To overcome this, specific protocols are required. One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride, often under reflux conditions. cdnsciencepub.com An alternative strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. For instance, 2,4,6-trimethoxybenzoyl chloride can be reacted with ethanol, often in the presence of a non-nucleophilic base like triethylamine, to facilitate the nucleophilic acyl substitution and form the target ester, this compound. vulcanchem.com Studies have also shown that for sterically hindered acids, pouring a solution of the acid in 100% sulfuric acid into cold alcohol can yield the corresponding methyl ester, a method that is ineffective for non-hindered acids like benzoic acid itself. mst.edu
Targeted Synthesis of this compound Analogues and Derivatives
The core structure of this compound serves as a scaffold for creating more complex molecules with tailored properties. This involves multistep synthetic sequences and process optimization to ensure efficient production.
The 2,4,6-trimethoxybenzoyl moiety is a valuable building block in organic synthesis. For example, the precursor acid, 2,4,6-trimethoxybenzoic acid, can undergo reactions like the Suzuki coupling. rsc.org This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the benzoic acid (following decarboxylation) and an organoboron reagent, leading to complex biaryl structures. rsc.org
Furthermore, the aromatic ring of trimethoxybenzoate esters can be chemically modified to introduce new functional groups. The synthesis of dinitro derivatives of closely related compounds, such as methyl and ethyl 3,4,5-trimethoxybenzoate (B1228286), has been reported. researchgate.netresearchgate.net These reactions typically involve nitration with a mixture of nitric and sulfuric acids. researchgate.net Similarly, the 3,4,5-trimethoxybenzoyl group has been incorporated into more complex structures, such as derivatives of the natural product andrographolide, to create potential anticancer agents. acs.org Basic esters of 3,4,5-trimethoxybenzoic acid have also been synthesized by using 2-chloroethyl 3,4,5-trimethoxybenzoate as an alkylating agent for secondary amines, indicating another route for creating complex derivatives. cdnsciencepub.com
Optimizing the synthesis of this compound and its derivatives is crucial for improving efficiency and yield. This involves systematically varying reaction parameters such as catalyst loading, temperature, and reagents. For instance, in a Decarboxylative Suzuki coupling reaction involving 2,4,6-trimethoxybenzoic acid, various parameters were adjusted to maximize the yield of the resulting biaryl product. rsc.org
The table below, based on data from a study on a related reaction, illustrates how reaction conditions can be optimized. rsc.org
Table 1: Optimization of Decarboxylative Suzuki Coupling with 2,4,6-Trimethoxybenzoic Acid Data modeled after optimization studies in preparative chemistry. rsc.org
| Entry | Catalyst (mol%) | Base (equiv.) | Temperature (°C) | Yield (%) |
| 1 | Pd(TFA)₂ (5) | Ag₂CO₃ (2) | 100 | 45 |
| 2 | Pd(TFA)₂ (10) | Ag₂CO₃ (2) | 120 | 78 |
| 3 | Pd(TFA)₂ (20) | Ag₂CO₃ (2) | 120 | 85 |
| 4 | Pd(OAc)₂ (20) | Ag₂CO₃ (2) | 120 | 62 |
| 5 | Pd(TFA)₂ (20) | K₂CO₃ (2) | 120 | 21 |
| 6 | Pd(TFA)₂ (20) | Ag₂CO₃ (3) | 120 | 86 |
This systematic approach demonstrates that catalyst type, loading, and the nature of the base are critical variables. Furthermore, advanced techniques such as microwave-assisted synthesis have been investigated to enhance reaction rates. A study on the esterification of the structurally similar 2,4,6-trimethylbenzoic acid found that while microwaves led to faster heating, the intrinsic reaction rate was the same as in conventional oil bath heating, with the final ester concentration being predictable from Arrhenius parameters derived from traditional experiments. researchgate.net
Considerations for Yield Enhancement and Purity in Preparative Chemistry
To enhance the yield, chemists must often employ more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of highly reactive reagents like acyl chlorides. vulcanchem.com However, these conditions can also lead to the formation of impurities, complicating the purification process. Therefore, a careful balance must be struck.
Purification is another critical consideration. After the reaction is complete, the crude product mixture will likely contain unreacted starting materials, the catalyst, and byproducts. Purification techniques such as column chromatography, distillation, or recrystallization are typically necessary to isolate this compound in high purity. The choice of method depends on the physical properties of the product and its impurities. For example, solid derivatives are often purified by recrystallization from a suitable solvent. rsc.org The analysis of the purified product by methods like gas chromatography, NMR spectroscopy, and mass spectrometry is essential to confirm its identity and purity. rsc.orgresearchgate.net
Elucidation of Reaction Mechanisms Involving Trimethoxybenzoate Esters
The transformations of trimethoxybenzoate esters, including this compound, proceed through several key reaction mechanisms typical of esters and aromatic compounds.
One fundamental reaction is hydrolysis , where in the presence of water and an acid or base catalyst, the ester can be cleaved to yield ethanol and 2,4,6-trimethoxybenzoic acid. smolecule.com Another common transformation is transesterification , which involves the reaction with an alcohol to form a different alkyl ester. smolecule.com
The electron-rich nature of the benzene ring, due to the three methoxy groups, makes it susceptible to electrophilic aromatic substitution reactions. These methoxy groups activate the ring, facilitating the substitution of other functional groups onto the benzene ring. smolecule.com
In the context of reductions, the reactivity of trimethoxybenzoate esters is significantly influenced by the electronic effects of the methoxy groups. For instance, while aromatic esters are generally readily reduced to their corresponding benzyl (B1604629) alcohols, extremely electron-rich esters like t-amyl-3,4,5-trimethoxybenzoate show resistance to reduction by sodium borohydride (B1222165) in diglyme (B29089) at high temperatures. epa.govtandfonline.com However, less sterically hindered esters like methyl and isopropyl 3,4,5-trimethoxybenzoate can be reduced under these conditions, but only in the presence of lithium chloride (LiCl). This highlights the electron-releasing effect of the methoxy groups, which decreases the reactivity of the carbonyl group. epa.govtandfonline.com
Role of the 2,4,6-Trimethoxybenzoate Moiety in Catalytic Cycles
The 2,4,6-trimethoxybenzoate moiety plays a significant role in various catalytic cycles, influencing reaction rates and participating in the regeneration of catalytic systems.
Influence on Reaction Rate Enhancement in Organometallic Catalysis
In the realm of organometallic catalysis, supported catalysts, where the active catalytic species are dispersed on a support material, are crucial for enhancing reaction efficiency and selectivity. numberanalytics.com The 2,4,6-trimethoxybenzoate group has been shown to influence reaction rates. For example, in the copper-catalyzed asymmetric hydroamination of olefins, the use of an amine electrophile bearing a 2,4,6-trimethoxybenzoate group led to a significant rate enhancement compared to an unsubstituted benzoate group. acs.org This enhancement is attributed to the electronic nature of the trimethoxybenzoate group, which is believed to facilitate the regeneration of the CuH catalyst. acs.org
Compartmentalization is another strategy to boost catalytic activity by containing reactive intermediates and minimizing deactivating pathways. rsc.org This approach has been applied in both biochemical and organometallic catalysis to achieve high reaction turnovers with minimal side reactions. rsc.org
Mechanistic Insights into Electrophilic Activation and Leaving Group Behavior
The alkoxy substituents in compounds like this compound are sufficiently electron-donating to stabilize cationic intermediates, yet they can also function as effective leaving groups. rsc.org This dual role is crucial in reactions where electrophilic activation is followed by nucleophilic attack. The benzotriazolyl group is another example of a good leaving group used in various chemical transformations. google.com
Catalytic System Regeneration Studies
The regeneration of catalysts is a critical aspect of sustainable chemistry. In some automotive catalytic converters, a self-regenerating "intelligent catalyst" has been developed. This system utilizes the natural fluctuations in exhaust gas between oxidative and reductive states to regenerate its precious metal components, thereby maintaining catalytic activity and reducing the need for large amounts of precious metals. daihatsu.com While not directly involving this compound, this illustrates the advanced concepts being explored in catalyst regeneration. The regeneration process for some catalytic converters involves replacing the used cartridge with a new one. kat-eko.com
Investigations into Nucleophilic Aromatic Substitution (SNAr) Pathways Involving Methoxy Groups
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic compounds, particularly those with electron-withdrawing groups. wikipedia.orgsioc-journal.cn In this reaction, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex. wikipedia.org
The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.comnptel.ac.in Conversely, electron-donating groups, like the methoxy groups in this compound, generally deactivate the ring towards nucleophilic attack. nptel.ac.in However, under specific conditions, even methoxy groups can be displaced. For instance, in the synthesis of certain triaryl carbenium ions, sequential SNAr of methoxy groups by amines has been achieved, with the reaction becoming progressively more difficult with each substitution. rsc.org The reactivity in SNAr reactions is also influenced by the nature of the leaving group, with fluorine often being a surprisingly good leaving group in these reactions. masterorganicchemistry.com
Solvent Effects and Reaction Condition Optimization on Reactivity Profiles
The choice of solvent and optimization of reaction conditions are crucial for controlling the outcome and efficiency of chemical reactions involving this compound.
Solvent polarity can significantly impact reaction rates and yields. For example, in certain esterification reactions, using a polar solvent like DMF can lead to improved yields compared to non-polar solvents due to better activation of the acid. smolecule.com The choice of solvent can also influence the chemoselectivity of a reaction, as seen in some silver-catalyzed nitrene transfer reactions where different solvents favor different products. chemrxiv.org While common solvents like THF, toluene, and DMF are often effective, there is a growing emphasis on using more environmentally friendly alternatives. chemrxiv.org
The optimization of reaction conditions also extends to catalyst loading. For instance, with heterogeneous catalysts, increasing the catalyst loading can increase conversion, but may also introduce diffusion limitations beyond a certain point. smolecule.com Temperature is another critical parameter, with higher temperatures often leading to faster reaction rates. nih.gov
Below is an interactive data table summarizing the impact of molar ratio on yield in a typical esterification reaction.
| Butanol : Acid Ratio | Yield (%) |
| 1:1 | 65 |
| 1.5:1 | 78 |
| 2:1 | 85 |
| 2.5:1 | 82 |
| 3:1 | 79 |
This data represents a general trend in Fischer esterification and is illustrative. Actual yields for this compound synthesis may vary.
Structural Characterization and Spectroscopic Analysis of Ethyl 2,4,6 Trimethoxybenzoate
High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation
High-resolution spectroscopy provides detailed information about the chemical environment of individual atoms and functional groups within a molecule. Techniques such as NMR, FT-IR, and Raman spectroscopy are complementary, each offering unique insights into the molecular architecture of Ethyl 2,4,6-trimethoxybenzoate.
NMR spectroscopy is a premier technique for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, it provides precise information on the chemical environment, connectivity, and proximity of atoms.
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR Analysis: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the three methoxy (B1213986) groups, and the ethyl ester group. Due to the symmetrical substitution pattern on the benzene (B151609) ring, the two aromatic protons at the C3 and C5 positions are chemically equivalent, resulting in a single signal. The three methoxy groups are also distinct: two are equivalent at the ortho positions (C2, C6) and one is unique at the para position (C4). The ethyl group gives rise to a characteristic quartet and triplet pattern.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (C3-H, C5-H) | 6.1-6.2 | Singlet (s) | 2H |
| -OCH₃ (C4) | ~3.80 | Singlet (s) | 3H |
| -OCH₃ (C2, C6) | ~3.75 | Singlet (s) | 6H |
| -OCH₂CH₃ | 4.2-4.4 | Quartet (q) | 2H |
| -OCH₂CH₃ | 1.3-1.4 | Triplet (t) | 3H |
¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, symmetry considerations are also important. The spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbons, and the carbons of the ethyl group. The aromatic carbons at C2/C6, C3/C5 would be equivalent.
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | 165-168 |
| C4 (Ar-C-O) | 160-162 |
| C2, C6 (Ar-C-O) | 158-160 |
| C1 (Ar-C-C=O) | 105-107 |
| C3, C5 (Ar-C-H) | 90-92 |
| -OC H₂CH₃ | 60-62 |
| -OC H₃ (C4) | ~55.5 |
| -OC H₃ (C2, C6) | ~55.8 |
| -OCH₂C H₃ | 14-15 |
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the most prominent cross-peak would be between the methylene (B1212753) quartet (-OCH₂-) and the methyl triplet (-CH₃) of the ethyl group, confirming their connectivity. No other correlations are expected due to the isolation of the aromatic protons and the methoxy singlets.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map protons to their directly attached carbons. Expected correlations would include:
The aromatic protons (δ ~6.15 ppm) to the C3/C5 aromatic carbons (δ ~91 ppm).
The C4-methoxy protons (δ ~3.80 ppm) to their carbon (δ ~55.5 ppm).
The C2/C6-methoxy protons (δ ~3.75 ppm) to their carbons (δ ~55.8 ppm).
The ethyl methylene protons (δ ~4.3 ppm) to their carbon (δ ~61 ppm).
The ethyl methyl protons (δ ~1.35 ppm) to their carbon (δ ~14.5 ppm).
**HM
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the substituted benzene ring. The aromatic ring acts as a chromophore, the part of the molecule responsible for absorbing light, while the three methoxy groups (-OCH₃) and the ethyl ester group (-COOCH₂CH₃) act as auxochromes, which modify the absorption characteristics of the chromophore.
The presence of electron-donating methoxy groups and the electron-withdrawing ester group, conjugated with the benzene ring, influences the energy of the π → π* transitions. Generally, substituted benzoic acids and their esters exhibit strong absorption bands in the UV region. For this compound, characteristic absorption bands corresponding to the π → π* transitions of the aromatic system are expected. The extensive substitution with electron-donating methoxy groups is likely to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted ethyl benzoate (B1203000).
Table 1: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~220-280 nm |
Note: The exact λmax and molar absorptivity (ε) values require experimental measurement.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only exhibited by chiral molecules, which are non-superimposable on their mirror images.
This compound is an achiral molecule. It possesses a plane of symmetry and does not have any stereogenic centers. As a result, it does not rotate plane-polarized light and is optically inactive. Consequently, this compound is ECD silent and will not produce a signal in an ECD spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight and structural features of a compound.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.
For this compound (C₁₂H₁₆O₅), the theoretical exact mass can be calculated. HRESIMS analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺.
Table 2: Calculated Exact Masses for HRESIMS Analysis of this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M] | C₁₂H₁₆O₅ | 240.0998 |
| [M+H]⁺ | C₁₂H₁₇O₅⁺ | 241.1071 |
Note: These are theoretical values. Experimental data from HRESIMS would confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
In GC-MS, molecules are typically ionized by electron ionization (EI), a high-energy process that causes extensive fragmentation. The resulting fragmentation pattern serves as a molecular "fingerprint" that is useful for structural elucidation and identification by comparison with spectral libraries. nih.gov
While an experimental EI mass spectrum for this compound was not found, a fragmentation pattern can be predicted based on the known behavior of benzoate esters and aromatic ethers. The molecular ion (M⁺) peak at m/z 240 would be expected. Key fragmentation pathways would likely involve the ester and methoxy groups.
Predicted Fragmentation Pathways:
Loss of an ethoxy radical (•OC₂H₅): Cleavage of the ester C-O bond to form the stable 2,4,6-trimethoxybenzoyl cation.
Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene, forming an ion corresponding to 2,4,6-trimethoxybenzoic acid.
Loss of a methyl radical (•CH₃): Fragmentation of a methoxy group.
Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic rings.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 240 | Molecular Ion [M]⁺ | [C₁₂H₁₆O₅]⁺ |
| 212 | [M - C₂H₄]⁺ | [C₁₀H₁₂O₅]⁺ |
| 195 | [M - •OC₂H₅]⁺ | [C₁₀H₁₁O₄]⁺ |
| 181 | [M - •OC₂H₅ - CH₂]⁺ or [M - C₂H₅ - CO]⁺ | [C₉H₉O₄]⁺ |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystal packing.
A review of the Cambridge Structural Database (CSD) and the broader scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Consequently, experimental data regarding its crystal system, space group, unit cell dimensions, and solid-state conformation are not available at this time. Structural elucidation for this compound currently relies on the spectroscopic methods detailed above.
Single Crystal X-ray Diffraction Analysis of this compound and its Analogues
Single-crystal X-ray diffraction (SC-XRD) stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of its close analogues, such as ethyl 2,6-dimethoxybenzoate and the precursor 2,4,6-trimethoxybenzoic acid, provides significant insight into the expected structural characteristics.
For instance, the analysis of ethyl 2,6-dimethoxybenzoate revealed that it crystallizes in the triclinic space group P-1. researchgate.netmdpi.com This analogue provides a valuable model for understanding how the ethoxycarbonyl group and methoxy substituents orient themselves relative to the benzene ring. The structure was solved using direct methods and refined by full-matrix least squares, yielding precise bond lengths and angles. researchgate.netmdpi.com
Similarly, the crystal structure of 2,4,6-trimethoxybenzoic acid, the carboxylic acid precursor, has been determined. It crystallizes in the monoclinic space group P21/n. researchgate.net The study of such precursors is crucial, as the core aromatic substitution pattern directly influences the final conformation of the ethyl ester derivative.
The general workflow for such an analysis involves growing a suitable single crystal, mounting it on a diffractometer, and collecting reflection data using monochromatic X-rays, typically Mo-Kα radiation. researchgate.netmdpi.com Advanced software is then used to solve and refine the crystal structure. researchgate.netmdpi.com
Below is a comparative table of crystallographic data for analogues of this compound.
| Parameter | Ethyl 2,6-dimethoxybenzoate researchgate.netmdpi.com | 2,4,6-Trimethoxybenzoic acid researchgate.net |
| Formula | C11H14O4 | C10H12O5 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/n |
| a (Å) | 8.5518(3) | 7.097(1) |
| b (Å) | 10.8826(8) | 19.257(1) |
| c (Å) | 11.9939(6) | 10.893(1) |
| α (°) | 101.273(5) | 90 |
| β (°) | 98.287(3) | 106.17(2) |
| γ (°) | 94.092(4) | 90 |
| Volume (ų) | 1077.54(10) | 1429.8(3) |
| Z | 4 | 4 |
| Temperature (K) | 130 | 293 |
Investigation of Crystal Packing, Unit Cell Parameters, and Supramolecular Interactions
In the crystal structure of 2,4,6-trimethoxybenzoic acid, molecules are organized into chains through hydrogen bonding. researchgate.net The analysis of ethyl 2,6-dimethoxybenzoate shows that its crystal packing is stabilized by a combination of dipole-dipole interactions and weak intermolecular forces. researchgate.net Although lacking strong hydrogen bond donors, the structure is influenced by weaker interactions such as C-H···O and potential C-H···π interactions, which are common in substituted aromatic systems. rsc.org These interactions create a stable three-dimensional network.
The unit cell parameters define the dimensions and shape of the repeating unit in the crystal lattice. For ethyl 2,6-dimethoxybenzoate, the triclinic unit cell has dimensions a = 8.5518(3) Å, b = 10.8826(8) Å, and c = 11.9939(6) Å, with angles α = 101.273(5)°, β = 98.287(3)°, and γ = 94.092(4)°. researchgate.netmdpi.com The cell contains four molecules (Z=4), with two crystallographically independent molecules in the asymmetric unit. researchgate.netmdpi.com The study of these parameters is essential for understanding the density and packing efficiency of the crystal.
The orientation of the methoxy and ethyl ester groups relative to the benzene ring is a key feature. In many substituted benzenes, methoxy groups can be slightly twisted out of the plane of the ring. nih.gov The interplay of these weak interactions ultimately determines the supramolecular architecture, influencing properties like solubility and melting point.
Development and Validation of Analytical Methodologies for Purity and Identity Confirmation
Confirming the identity and assessing the purity of a chemical compound like this compound requires a suite of validated analytical methods. These methods ensure that the material meets required specifications and is free from significant impurities.
Standard spectroscopic techniques are typically employed for identity confirmation. For the analogue ethyl 2,6-dimethoxybenzoate, identity was confirmed using Infrared (IR) spectroscopy, which showed the characteristic C=O stretching band of the ester at 1729 cm⁻¹, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom, serving as a fingerprint for the molecule. mdpi.com
For purity assessment and quantification, chromatographic methods are paramount. Gas chromatography (GC) coupled with a mass spectrometer (MS) is a powerful technique for separating volatile compounds and confirming their identity based on their mass-to-charge ratio and fragmentation patterns. researchgate.net While a specific validated GC-MS method for this compound is not detailed in the provided sources, the general principles of method development would apply. researchgate.net This involves optimizing parameters such as the column type, temperature program, and detector settings, followed by validation to assess linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net
It is noteworthy that for some unique or research-grade chemicals, the responsibility for analytical confirmation may fall to the end-user. For example, Sigma-Aldrich notes for the similar compound mthis compound that it does not provide analytical data, and the buyer assumes responsibility for confirming the product's identity and purity. sigmaaldrich.com
The validation of these analytical methods is critical to ensure they are reliable and reproducible. This process typically follows established guidelines to demonstrate that the method is suitable for its intended purpose. researchgate.net
Computational Chemistry and Theoretical Investigations of Ethyl 2,4,6 Trimethoxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are foundational to understanding a molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic StructureDensity Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. A DFT study on Ethyl 2,4,6-trimethoxybenzoate would begin with a geometry optimization, typically using a functional like B3LYP and a basis set such as 6-311++G(d,p). This calculation would yield the most stable three-dimensional arrangement of the atoms.
From this optimized structure, key geometrical parameters could be extracted and presented in a data table.
Table 1. Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | C-O (methoxy) | ~1.37 Å |
| Bond Angle | O=C-O (ester) | ~124° |
| Dihedral Angle | C(ring)-C(carbonyl)-O-C(ethyl) | ~180° (planar) or other |
Note: These values are illustrative and would need to be calculated via DFT.
Further analysis would provide insights into the electronic structure, such as the distribution of electron density and atomic charges.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State PropertiesTime-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the properties of molecules in their electronically excited states. This analysis is crucial for understanding a molecule's response to light, such as its UV-Vis absorption spectrum. A TD-DFT calculation, performed on the optimized ground-state geometry, would predict the vertical excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π→π*).
Table 2. Hypothetical TD-DFT Predicted Excitation Energies and Oscillator Strengths for this compound (Illustrative)
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | ~4.5 | ~275 | > 0.1 | HOMO → LUMO |
| S2 | ~5.0 | ~248 | > 0.2 | HOMO-1 → LUMO |
Note: These values are illustrative and would need to be calculated via TD-DFT.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy GapsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. DFT calculations would provide the energies of these orbitals.
Table 3. Hypothetical Frontier Orbital Energies for this compound (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are illustrative and would need to be calculated via DFT.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different electrostatic potential values. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, one would expect to see negative potential (red) around the carbonyl oxygen and the methoxy (B1213986) oxygen atoms, representing sites for potential electrophilic interaction. Positive potential (blue) would likely be found around the hydrogen atoms.
Prediction of Global and Local Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, provide a more quantitative picture than HOMO-LUMO analysis alone.
Table 4. Hypothetical Global Reactivity Descriptors for this compound (Illustrative)
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | Energy released when adding an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 eV | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 2.79 eV | Propensity to accept electrons. |
Note: These values are illustrative and derived from the hypothetical HOMO/LUMO energies.
Local reactivity descriptors, such as Fukui functions, could also be calculated to pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Investigations of Intermolecular and Intramolecular Interactions
The methoxy and ester groups in this compound provide sites for various non-covalent interactions. Computational methods can be used to identify and characterize potential intramolecular hydrogen bonds (e.g., between a methoxy group and the ethyl chain) or intermolecular interactions, such as C-H···O hydrogen bonds, which are crucial for understanding its crystal packing and behavior in solution. Dihydrogen bonds are less likely given the molecular structure. The Quantum Theory of Atoms in Molecules (QTAIM) is a common method used to analyze the electron density to find evidence and characterize the strength of such weak interactions.
Spectroscopic Property Prediction and Correlation with Experimental Data
There are no available theoretical studies that predict the spectroscopic properties of this compound. Computational methods, such as DFT, are frequently used to calculate vibrational frequencies (FT-IR and Raman) and chemical shifts (NMR). These calculated values are then often compared with experimental data to confirm the molecular structure and understand its vibrational modes. For many organic molecules, a good correlation between the calculated and experimental spectra is observed after applying appropriate scaling factors to the theoretical data. This process aids in the precise assignment of spectral bands.
For this compound, the absence of published computational research means that no such correlation studies or predictive data tables for its spectroscopic characteristics are available.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are a significant area of materials science research. These studies typically use quantum chemical calculations to determine properties like dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are indicative of a material's potential for NLO applications.
However, no theoretical studies focused on the NLO properties of this compound have been found in the searched scientific literature. Consequently, there are no computed values for its hyperpolarizability or other NLO parameters to report. Such studies would be necessary to evaluate its potential as an NLO material.
Applications of Ethyl 2,4,6 Trimethoxybenzoate As a Chemical Building Block and Ligand in Advanced Research
Strategic Utility as an Electrophilic Ester Building Block in Complex Molecule Synthesis
In the realm of organic synthesis, esters are fundamental functional groups that can act as electrophiles, particularly in reactions with nucleophiles. Ethyl 2,4,6-trimethoxybenzoate, with its ester functionality, serves as a precursor in the synthesis of various organic compounds. The reactivity of the ester group, however, is influenced by the steric hindrance imposed by the ortho-methoxy groups. This steric crowding can modulate the accessibility of the carbonyl carbon to incoming nucleophiles, a factor that can be strategically exploited in the design of synthetic routes for complex molecules.
While direct examples of this compound as an electrophilic building block in multi-step natural product synthesis are not extensively documented, its derivatives and analogous substituted benzoates are utilized. For instance, the synthesis of chalcone (B49325) derivatives, which are precursors to a wide array of biologically active compounds, can involve intermediates derived from substituted acetophenones, which share structural similarities with the benzoate (B1203000) core of the title compound nih.gov. The principles of electrophilic substitution and nucleophilic acyl substitution, which govern the reactivity of benzoate esters, are fundamental to their application in building more complex molecular architectures. The presence of multiple methoxy (B1213986) groups, which are electron-donating, can also influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, further expanding its potential as a versatile building block.
Role in Coordination Chemistry and Metal Complex Formation
The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. This compound, or more commonly its corresponding carboxylate (2,4,6-trimethoxybenzoate), can act as a ligand, donating electron density from its oxygen atoms to a metal center.
Ligand Design and Coordination with Transition Metal Centers (e.g., Copper(II) Carboxylates)
The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complex are highly dependent on the nature of the ligands. The 2,4,6-trimethoxybenzoate ligand presents a unique combination of electronic and steric features. The methoxy groups are electron-donating, which can influence the electron density at the coordinating oxygen atoms and, consequently, the strength of the metal-ligand bond. Furthermore, the ortho-methoxy groups introduce significant steric bulk around the coordination site.
A notable example of its coordination behavior is the formation of a polynuclear copper(II) chain molecule with 2,4,6-trimethoxybenzoate. In this complex, with the formula [Cu(246-tmbz)₂(µ-H₂O)₂(H₂O)₂]n, the 2,4,6-trimethoxybenzoate ligands coordinate to the copper(II) centers. The steric hindrance from the 2- and 6-methoxy groups is believed to play a crucial role in directing the formation of this specific chain structure, as opposed to the more common dinuclear "paddle-wheel" structures often observed for other copper(II) carboxylates mdpi.com. This demonstrates how the strategic placement of substituents on a benzoate ligand can be used to control the architecture of the resulting metal complex.
Exploration in the Context of Metal-Organic Framework (MOF) Material Design (General Ligand Application)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to tune the properties of MOFs by judicious selection of the metal and organic linker has led to their investigation for a wide range of applications, including gas storage, separation, and catalysis.
While the direct use of this compound as a primary building block in reported MOF structures is not prevalent, its corresponding carboxylate is a viable candidate for MOF synthesis. The steric bulk of the three methoxy groups could be expected to influence the self-assembly process during MOF formation, potentially leading to novel network topologies with specific pore environments. The design of functional MOFs often relies on the careful selection of ligands with specific steric and electronic properties to control the final architecture and functionality of the material researchgate.net. The principles of ligand design in MOF chemistry suggest that the unique substitution pattern of 2,4,6-trimethoxybenzoate could be exploited to create new porous materials with tailored properties.
Contributions to the Design and Optimization of Catalytic Systems
Transition metal complexes are widely used as catalysts in a vast array of chemical transformations. The catalytic activity of a metal complex is highly dependent on the coordination environment of the metal center, which is dictated by the supporting ligands. Benzoate ligands, and their derivatives, can be utilized in the synthesis of catalytically active metal complexes researchgate.netnih.gov.
Complexes containing benzoate ligands have been investigated for their catalytic activity in various reactions. For example, zinc(II)-benzoate coordination polymers have been shown to efficiently catalyze transesterification reactions researchgate.net. The electronic properties of the benzoate ligand, influenced by its substituents, can affect the catalytic efficiency of the metal center. Electron-donating groups, such as methoxy groups, can increase the electron density on the metal, which may enhance its reactivity in certain catalytic cycles.
Furthermore, metal complexes with Schiff base ligands derived from substituted benzoic acids have demonstrated catalytic activity in reactions like the benzoylation of phenol (B47542) . While specific catalytic applications of complexes derived from this compound are not extensively reported, the general principles of catalyst design suggest its potential. The steric and electronic properties imparted by the trimethoxy substitution pattern could be used to fine-tune the activity and selectivity of a metal catalyst for a specific organic transformation. The development of novel ligands is a key driver in the advancement of transition-metal catalysis, and substituted benzoates represent a versatile platform for ligand design chiba-u.jpresearchgate.net.
Q & A
Q. What synthetic methodologies are effective for producing Ethyl 2,4,6-trimethoxybenzoate?
this compound can be synthesized via ortho-lithiation followed by carbonation . For example, lithiation of 1,3,5-trimethoxybenzene with n-BuLi at low temperatures (-78°C) generates a reactive intermediate, which is quenched with ethyl chloroformate to yield the ester. This method achieves moderate yields (~50–60%) and requires strict anhydrous conditions to avoid side reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- ¹H NMR : Three singlet peaks for the methoxy groups (δ ~3.8–3.9 ppm) and characteristic aromatic protons (δ ~6.2 ppm, singlet for the 1,3,5-trisubstituted benzene).
- ¹³C NMR : Signals for ester carbonyl (δ ~165 ppm), methoxy carbons (δ ~55–60 ppm), and aromatic carbons (δ ~90–160 ppm).
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch). Calibration against reference spectra (e.g., methyl 3,4,5-trimethoxybenzoate analogs) ensures accuracy .
Q. What purification strategies are optimal for isolating this compound from reaction mixtures?
Flash chromatography using gradients of n-hexane:ethyl acetate (e.g., 10:1 to 3:1) effectively separates the ester from polar byproducts. Recrystallization from ethanol or methanol improves purity (>95%), with monitoring via TLC (silica gel, UV visualization) .
Advanced Research Questions
Q. How does this compound coordinate with transition metals, and what are the implications for catalysis?
The benzoate moiety acts as a bidentate ligand in copper(II) complexes. For example, dinuclear Cu(II) clusters with µ-aqua bridges form when reacted with Cu(NO₃)₂. These complexes exhibit unique magnetic properties (e.g., antiferromagnetic coupling) and potential catalytic activity in oxidation reactions, as shown by magnetic susceptibility and X-ray crystallography studies .
Q. What structure-activity relationships (SARs) govern the bioactivity of this compound derivatives?
Methoxy groups reduce antifungal activity compared to hydroxylated analogs (e.g., gallic acid derivatives), as demonstrated in Anacardium othonianum extract studies. Free hydroxyl groups enhance hydrogen bonding with fungal cell targets, while methoxy substituents increase lipophilicity but reduce direct interactions . Advanced SAR studies require molecular docking and in vitro assays (e.g., MIC determinations against Candida spp.).
Q. How can this compound be modified to enhance its pharmacological activity, such as gastrointestinal motility modulation?
Alkylation of the ester group (e.g., [2-(dimethylamino)-2-phenylbutyl] substitution) introduces opiate receptor agonism , as shown in preclinical models. This modification enhances analgesic effects and normalizes gastrointestinal motility via µ-opioid receptor activation. Synthesis involves coupling the benzoate with alkyl halides under Mitsunobu conditions, followed by in vivo motility assays (e.g., intestinal transit time measurements) .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plant extracts)?
Co-elution with structurally similar esters (e.g., methyl 3,4,5-trimethoxybenzoate) complicates HPLC analysis. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
